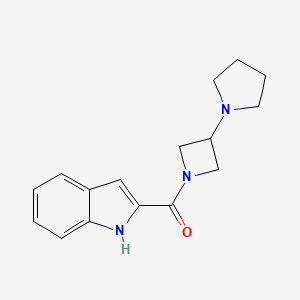

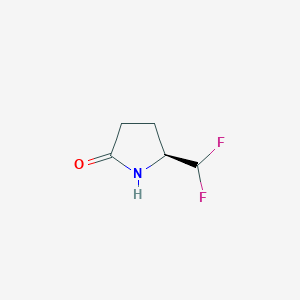

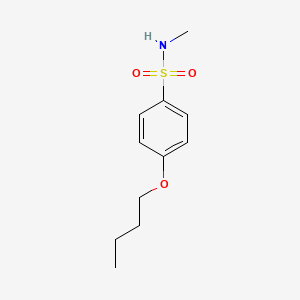

![molecular formula C16H16N4O B2692846 (E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide CAS No. 304685-71-0](/img/structure/B2692846.png)

(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinones, which includes “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide”, often involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . This process is highly efficient when aryl and hetero-aryl nitriles are used .Molecular Structure Analysis

The molecular formula of “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide” is C16H16N4O . Its average mass is 280.324 Da and its monoisotopic mass is 280.132416 Da .Chemical Reactions Analysis

Quinazolinone derivatives, including “(E)-N,N-dimethyl-N’-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide”, exhibit a diverse range of reactivity. This includes reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Applications De Recherche Scientifique

Polycyclic N-heterocyclic Compounds :Research involving quinazolinone derivatives has shown their potential as in vitro inhibitors of pentosidine, which is a marker for advanced glycation end products (AGEs). These compounds, obtained from reactions involving N-(quinazolin-4-yl)amidines, have been identified as significant inhibitors, suggesting their utility in studying AGE-related pathologies and conditions K. Okuda, Hideki Muroyama, T. Hirota, 2011.

Advancements in Synthesis Techniques :Advancements in the synthesis of quinazolin-4-ones, which are key intermediates in developing various pharmacologically active compounds, highlight the importance of these derivatives. The development of novel, efficient synthetic methods for quinazolin-4-ones underscores their significance in the creation of potential drug molecules against proliferative diseases L. Őrfi, F. Wáczek, J. Pató, et al., 2004.

Chemical Transformations and Derivatives :Research on the preparation of triazoloquinazolinium betaines and their molecular rearrangements indicates the chemical versatility of quinazolinone derivatives. These compounds serve as a basis for further chemical transformations, leading to a variety of derivatives with potential applications in various research domains Derek L. Crabb, K. J. Mccullough, P. Preston, et al., 1999.

Greener Synthesis Approaches :An efficient, greener, and solvent-free method for the synthesis of 3-substituted quinazolin-4(3H)ones introduces a novel approach to the synthesis of these compounds, emphasizing the importance of sustainable chemistry practices in the production of quinazolinone derivatives Hitesh B. Jalani, Amit N. Pandya, D. Pandya, et al., 2012.

Anticonvulsant Activity :The synthesis and evaluation of novel 4‐Quinazolinone derivatives for anticonvulsant activity provide insight into the therapeutic potential of these compounds. The research identifies specific derivatives with significant anticonvulsant activities, suggesting their applicability in developing treatments for convulsive disorders Nada A Noureldin, Hend Kothayer, El-Sayed M. Lashine, et al., 2017.

Propriétés

IUPAC Name |

N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMREMUDXLBMNU-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

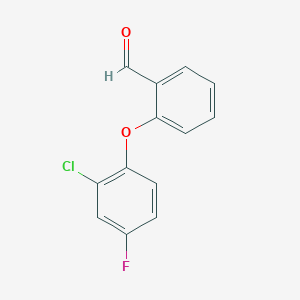

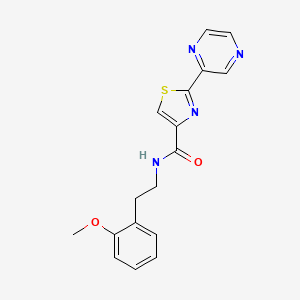

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)

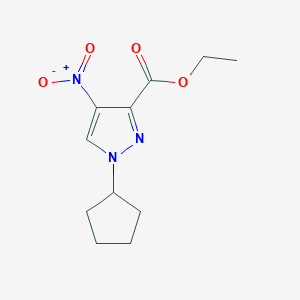

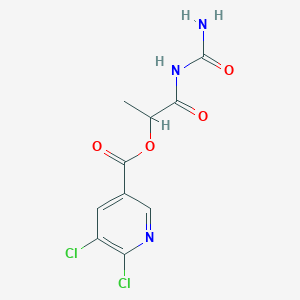

![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)

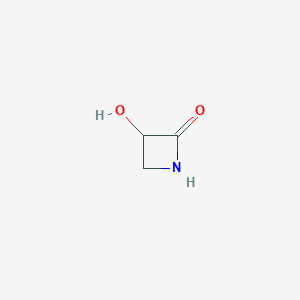

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)